molecular formula C12H11N3O B14384586 1-(Quinolin-2-yl)imidazolidin-2-one CAS No. 90033-78-6

1-(Quinolin-2-yl)imidazolidin-2-one

Cat. No.: B14384586
CAS No.: 90033-78-6
M. Wt: 213.23 g/mol
InChI Key: IAYBMUOJZWMWHU-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)imidazolidin-2-one is a heterocyclic compound that combines the structural features of quinoline and imidazolidinone Quinoline is a nitrogen-containing aromatic compound, while imidazolidinone is a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 1-(Quinolin-2-yl)imidazolidin-2-one can be achieved through several routes:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing environmental impact.

Chemical Reactions Analysis

1-(Quinolin-2-yl)imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and catalysts, depending on the desired transformation. Major products formed from these reactions include various quinoline and imidazolidinone derivatives.

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the suppression of inflammatory responses .

Comparison with Similar Compounds

1-(Quinolin-2-yl)imidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for various chemical transformations and applications.

Properties

CAS No.

90033-78-6

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-quinolin-2-ylimidazolidin-2-one

InChI

InChI=1S/C12H11N3O/c16-12-13-7-8-15(12)11-6-5-9-3-1-2-4-10(9)14-11/h1-6H,7-8H2,(H,13,16)

InChI Key

IAYBMUOJZWMWHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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